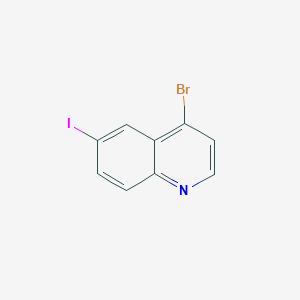

4-Bromo-6-iodoquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System in Modern Organic Chemistry

The quinoline ring system is a versatile and widely utilized scaffold in chemical research, underpinning the structure of numerous compounds with diverse applications. researchgate.netorientjchem.orgfrontiersin.orgrsc.org Its prevalence stems from its unique electronic properties and the multiple sites available for functionalization, which allow for the systematic modulation of its physicochemical and biological characteristics. frontiersin.org

The quinoline scaffold is a cornerstone in the development of new pharmaceuticals and functional materials. researchgate.netrsc.orgbohrium.com Its derivatives have been extensively investigated and have shown a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral effects. orientjchem.orgrsc.org The ability of the quinoline nucleus to be functionalized at various positions allows chemists to create extensive libraries of compounds for screening and lead optimization in drug discovery programs. frontiersin.org This structural versatility has led to the development of numerous marketed drugs containing the quinoline moiety. researchgate.netfrontiersin.org The continuous exploration of quinoline chemistry is driven by the quest for novel compounds with improved efficacy and novel mechanisms of action. researchgate.netrsc.org

The synthetic accessibility of the quinoline ring system, through well-established methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, further contributes to its widespread use. rsc.org These classical methods, along with modern, more efficient synthetic protocols, provide a robust platform for the generation of a diverse range of quinoline derivatives. rsc.org The adaptability of the quinoline scaffold makes it a privileged structure in medicinal chemistry, consistently appearing in the design of new therapeutic agents. researchgate.netbohrium.com

Halogenation of the quinoline scaffold is a key strategy for modulating its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. orientjchem.orgnih.gov The introduction of halogen atoms, such as bromine and iodine, at specific positions on the quinoline ring can significantly enhance the therapeutic potential of the resulting derivatives. orientjchem.orgrsc.org For instance, the presence of a halogen atom can increase the potency of antimalarial quinolines. orientjchem.org

The distinct reactivity of different halogen substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. This regioselective modification is crucial for building molecular complexity and synthesizing targeted compounds. The differential reactivity of C-Br and C-I bonds, for example, enables stepwise and controlled introduction of different substituents into the quinoline core. This strategic approach is fundamental to the synthesis of complex molecules with precisely defined structures and functionalities.

Versatility and Broad Relevance of the Quinoline Scaffold in Chemical Research

4-Bromo-6-iodoquinoline as a Pivotal Synthetic Intermediate

Among the vast array of halogenated quinolines, this compound stands out as a particularly valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 4-position and an iodine atom at the 6-position, offers distinct opportunities for sequential and regioselective chemical transformations.

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. researchgate.netatlantis-press.com Its utility is prominently demonstrated in the preparation of biologically active compounds, where the bromine and iodine atoms act as handles for introducing further chemical diversity. The differential reactivity of the C-Br and C-I bonds under various reaction conditions allows for a stepwise and controlled elaboration of the molecular framework.

A notable application of this intermediate is in the synthesis of potent enzyme inhibitors. For example, it has been utilized in the development of novel inhibitors for therapeutic targets in oncology. The ability to selectively functionalize the 4- and 6-positions of the quinoline ring is critical for optimizing the binding interactions of the final compound with its biological target. Research has shown that related dihalogenated quinolines can be selectively functionalized, for instance, through Suzuki-Miyaura cross-coupling reactions, to introduce aryl groups at specific positions, highlighting the synthetic power of such intermediates. researchgate.net While direct synthesis of a specific marketed drug from this compound is not explicitly detailed in the provided search results, its role as an important intermediate for biologically active compounds is established. researchgate.netatlantis-press.com For instance, the isomeric compound 6-bromo-4-iodoquinoline (B1287929) is a known intermediate in the synthesis of GSK2126458, a potent PI3K/mTOR inhibitor. researchgate.netatlantis-press.comatlantis-press.com This underscores the significance of bromo-iodo-substituted quinolines as pivotal precursors in the synthesis of complex and pharmacologically relevant molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrIN |

|---|---|

Molecular Weight |

333.95 g/mol |

IUPAC Name |

4-bromo-6-iodoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H |

InChI Key |

RIMFFKOKLMUJLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1I)Br |

Origin of Product |

United States |

Comprehensive Analysis of 4 Bromo 6 Iodoquinoline Reactivity and Derivatization Strategies

Principles of Halogen Reactivity and Regioselectivity in Substituted Quinoline (B57606) Systems

The reactivity of halogens in aryl halides towards oxidative addition with transition metals, a critical step in many cross-coupling reactions, is inversely proportional to the strength of the carbon-halogen (C-X) bond. nih.govresearchgate.netresearchgate.net This principle is fundamental to understanding the regioselectivity observed in the derivatization of di- and polyhalogenated quinolines.

Differential Reactivity of Bromo- and Iodo-Substituents on the Quinoline Scaffold in Cross-Coupling Reactions

In dihaloquinolines containing both bromine and iodine, the C-I bond is significantly weaker and therefore more susceptible to oxidative addition with a low-valent transition metal catalyst, such as palladium(0), than the C-Br bond. nih.govresearchgate.netresearchgate.net This difference in reactivity allows for the selective functionalization of the iodo-substituted position while leaving the bromo-substituted position intact, a critical feature for sequential cross-coupling strategies.

The established order of reactivity for halogens in such reactions is I > Br > Cl >> F. nih.govresearchgate.netresearchgate.net This trend is directly related to the bond dissociation energies of the corresponding aryl-halogen bonds. nih.gov For instance, the bond dissociation energy for a C-I bond is considerably lower than that of a C-Br bond, making the former more prone to cleavage and subsequent reaction. nih.govresearchgate.netresearchgate.net This inherent difference in reactivity is the basis for the chemoselective functionalization of molecules like 4-bromo-6-iodoquinoline.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The distinct reactivity of the bromo and iodo substituents in this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the stepwise introduction of different functionalities at positions 4 and 6.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation at Positions 4 and 6

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for the derivatization of this compound. The differential reactivity of the two halogen atoms allows for controlled, stepwise arylations or vinylations.

The greater reactivity of the C-I bond compared to the C-Br bond enables a sequential Suzuki-Miyaura coupling strategy. nih.govresearchgate.net By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to first selectively couple a boronic acid at the 6-position (originally bearing the iodo group) and subsequently introduce a different boronic acid at the 4-position. researchgate.net This stepwise approach allows for the synthesis of unsymmetrically substituted 4,6-diarylquinolines from a single starting material, without the need to isolate the mono-arylated intermediate. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Selectivity | Reference |

| This compound | Arylboronic Acid 1 | Palladium Complex | 4-Bromo-6-arylquinoline | High for C-6 | researchgate.net |

| 4-Bromo-6-arylquinoline | Arylboronic Acid 2 | Palladium Complex | 4,6-Diarylquinoline | High for C-4 | researchgate.net |

This table illustrates the sequential Suzuki-Miyaura coupling strategy for this compound.

The principles of differential halogen reactivity are not unique to this compound and have been observed in other dihaloquinoline systems. For example, in 4-chloro-6-iodoquinoline, the initial Suzuki-Miyaura coupling occurs selectively at the 6-position due to the higher reactivity of the C-I bond over the C-Cl bond. nih.govresearchgate.net Similarly, for 2-aryl-4-chloro-3-iodoquinolines, the Suzuki cross-coupling reaction proceeds at the C-3 position first. nih.gov The choice of palladium catalyst and ligands can also influence the efficiency and selectivity of these reactions. For instance, the use of bulky phosphine (B1218219) ligands can help to prevent side reactions like homocoupling.

Strategic Utilization of Differential Halogen Reactivity for Sequential Coupling

Sonogashira Coupling for C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, provides a direct route to the synthesis of alkynyl-substituted quinolines. libretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on dihaloquinolines exhibits a high degree of chemoselectivity based on the identity of the halogens.

In the case of this compound, the Sonogashira coupling would be expected to occur preferentially at the 6-position due to the greater reactivity of the carbon-iodine bond. researchgate.netlibretexts.org This allows for the selective introduction of an alkynyl group at this position. Studies on related dihaloquinolines, such as 2-bromo-4-iodo-quinoline, have demonstrated that the alkynylation indeed occurs at the iodo-substituted position. libretexts.org The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a suitable base. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Expected Product | Selectivity | Reference |

| This compound | Terminal Alkyne | Pd(0) / Cu(I) | 4-Bromo-6-alkynylquinoline | High for C-6 | researchgate.netlibretexts.org |

This table outlines the expected outcome of the Sonogashira coupling with this compound based on established reactivity principles.

Other Palladium-Catalyzed C-X Bond Formations (e.g., C-N, C-S, C-O coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-heteroatom (C-X) bonds. In the case of this compound, the regioselectivity of these reactions is governed by the relative reactivity of the C-Br and C-I bonds. The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-determining step in the catalytic cycle. The reactivity of halogens in this step follows the general trend I > Br > Cl, which is inversely related to the carbon-halogen bond dissociation energy. masterorganicchemistry.com Theoretical calculations of bond dissociation energies for halo-heterocycles confirm that C-I bonds are weaker than C-Br bonds, making them more susceptible to oxidative addition. nih.gov Consequently, palladium-catalyzed cross-coupling reactions on this compound are expected to occur selectively at the C6-iodo position.

C-N Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with primary or secondary amines. For this compound, this reaction is anticipated to selectively produce 4-bromo-6-aminoquinoline derivatives. While specific studies on this exact substrate are not prevalent, conditions established for the amination of related 6-haloquinolines and other dihaloarenes provide a clear precedent. mdpi.comresearchgate.netresearchgate.net The reactions typically employ a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky electron-rich phosphine ligand and a base. beilstein-journals.orgorganic-chemistry.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90 - 110 | 6-Amino-4-bromoquinoline derivative |

| Aniline (B41778) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 6-Anilino-4-bromoquinoline derivative |

C-S Coupling Reactions

The formation of aryl thioethers from aryl halides can also be achieved via palladium-catalyzed C-S coupling. This transformation involves the reaction of this compound with a thiol, leading selectively to a 4-bromo-6-thioether-quinoline derivative. The catalytic systems are often similar to those used for C-N coupling, utilizing palladium catalysts and specialized ligands to facilitate the formation of the C-S bond.

Table 2: Plausible Conditions for Palladium-Catalyzed Thiolation of this compound

| Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| Thiol (R-SH) | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 4-Bromo-6-(alkyl/arylthio)quinoline |

| Thiophenol | Pd₂(dba)₃ / dppf | NaOtBu | DMF | 100 - 120 | 4-Bromo-6-(phenylthio)quinoline |

C-O Coupling Reactions

The palladium-catalyzed synthesis of aryl ethers from aryl halides and alcohols or phenols (a variation of the Buchwald-Hartwig reaction) is another key derivatization strategy. Applied to this compound, this method would regioselectively yield 4-bromo-6-alkoxy/phenoxy-quinoline derivatives. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

Table 3: Projected Conditions for Palladium-Catalyzed Alkoxylation of this compound

| Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| Alcohol (R-OH) | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/Dioxane | 100 - 120 | 4-Bromo-6-alkoxyquinoline |

| Phenol | PdCl₂(Amphos)₂ | K₃PO₄ | t-Amyl alcohol | 100 | 4-Bromo-6-phenoxyquinoline |

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SNAr) provides a complementary method for functionalizing halo-aromatic compounds. Unlike palladium-catalyzed reactions, the regioselectivity of SNAr is primarily dictated by electronic factors within the aromatic ring rather than the halogen's leaving group ability alone. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

In the quinoline system, the nitrogen atom acts as a powerful electron-withdrawing group, reducing electron density across the ring system, particularly at the C2 (ortho) and C4 (para) positions. wikipedia.org This electronic activation makes the C4 position, where the bromine atom is located, highly susceptible to nucleophilic attack. Therefore, in contrast to palladium-catalyzed couplings, SNAr reactions on this compound are expected to occur selectively at the C4-bromo position. This reactivity pattern is exemplified by the synthesis of 6-bromo-4-iodoquinoline (B1287929) itself, which can be prepared from 6-bromo-4-chloroquinoline (B1276899) via a Finkelstein-type substitution with sodium iodide (NaI), demonstrating the high reactivity of the C4 position towards nucleophiles. researchgate.net

Common nucleophiles such as amines, alkoxides, and thiols can displace the bromide at the C4 position, typically under thermal conditions.

Table 4: Representative Conditions for Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Amine | R₂NH | DMSO or NMP | 120 - 160 | 4-(Dialkylamino)-6-iodoquinoline |

| Alkoxide | NaOR | ROH or DMF | 80 - 120 | 4-Alkoxy-6-iodoquinoline |

| Thiolate | NaSR | DMF or DMSO | 100 - 140 | 4-(Alkylthio)-6-iodoquinoline |

| Iodide | NaI | Acetonitrile (B52724) | Reflux | 6-Bromo-4-iodoquinoline (from 6-bromo-4-chloroquinoline) researchgate.net |

This distinct and opposing regioselectivity between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution makes this compound a highly versatile building block for the synthesis of complex, polysubstituted quinoline derivatives.

Advanced Applications of 4 Bromo 6 Iodoquinoline in Contemporary Organic Synthesis

4-Bromo-6-iodoquinoline as a Versatile Building Block in Complex Molecular Architectures

This compound is a highly functionalized heterocyclic compound that serves as a foundational element for constructing intricate molecular structures. The quinoline (B57606) core itself is a prominent scaffold in numerous biologically active compounds. ossila.com The strategic placement of two different halogen atoms—bromine at the 4-position and iodine at the 6-position—provides chemists with a platform for selective and sequential chemical modifications.

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to the utility of this molecule. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. This difference in reactivity allows for regioselective functionalization, where the iodine atom can be selectively replaced while the bromine atom remains intact for a subsequent transformation. This stepwise approach enables the controlled and predictable assembly of complex, multi-substituted quinoline derivatives, making it an invaluable tool in multi-step organic synthesis. researchgate.net This versatility allows it to be a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Strategic Precursor for Pharmacologically Relevant Quinoline-Based Scaffolds

The unique architecture of this compound makes it an ideal starting point for the synthesis of quinoline-based frameworks with significant pharmacological potential. Its value is particularly evident in the field of medicinal chemistry, where it contributes to the development of targeted therapeutic agents.

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of GSK2126458 (Omipalisib). researchgate.netatlantis-press.comatlantis-press.com GSK2126458 is a highly potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway that is frequently mutated in human cancers. nih.govmedchemexpress.com

The synthesis of GSK2126458 leverages the differential reactivity of the halogens on the this compound core. The process typically involves a sequence of palladium-catalyzed cross-coupling reactions to build the final complex structure. For instance, a Suzuki coupling reaction can be performed selectively at the more reactive C-I bond, followed by another coupling reaction at the C-Br position. nih.govrsc.org

The general synthetic strategy is outlined in the table below, highlighting the transformation of the this compound intermediate.

| Step | Reaction Type | Position | Description |

| 1 | Iodination | 4-position | Conversion of an intermediate like 6-bromo-4-chloroquinoline (B1276899) to this compound using a source of iodide, such as sodium iodide (NaI). nih.govrsc.org |

| 2 | Suzuki Coupling | 6-position | The iodine at the 6-position is selectively coupled with an appropriate boronic acid or ester to introduce a complex aryl or heteroaryl substituent. nih.gov |

| 3 | Suzuki or other Coupling | 4-position | The bromine at the 4-position is subsequently reacted in a second coupling reaction to complete the core structure of the target molecule, GSK2126458. nih.gov |

This stepwise functionalization underscores the importance of this compound as a precisely designed precursor for complex drug candidates.

Beyond its role in specific drug syntheses, this compound is instrumental in the broader exploration of new chemical entities in medicinal chemistry. The quinoline scaffold is a privileged structure, appearing in a wide array of compounds with demonstrated biological activity, including anticancer and antimicrobial agents. ossila.comchemimpex.com

Researchers utilize this compound to generate novel quinoline-based architectures by systematically modifying the 4- and 6-positions. This allows for the exploration of the structure-activity relationship (SAR), which is crucial for optimizing the therapeutic properties of a lead compound. For example, by introducing various functional groups through coupling reactions, medicinal chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. The development of thienopyrimidine derivatives, which have shown potent inhibitory activity against PI3K, is one area where such complex heterocyclic scaffolds are explored. atlantis-press.com The synthesis of a wide range of quinoline derivatives is an active area of research for discovering new therapeutic agents. rsc.orgrsc.org

Role in the Synthesis of Specific Biologically Active Compounds (e.g., GSK2126458) and their Analogues

Facilitating the Development of Diverse Compound Libraries Through Functionalization

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules for biological activity. This compound is an excellent platform for generating such libraries due to the orthogonal reactivity of its two halogen substituents. researchgate.net

The ability to perform sequential, regioselective cross-coupling reactions allows for the generation of a vast number of unique analogues from a single starting scaffold. researchgate.net For example, a diverse set of boronic acids can be introduced at the 6-position via Suzuki coupling, followed by the introduction of a different set of functionalities at the 4-position using various palladium-catalyzed reactions (e.g., Sonogashira, Buchwald-Hartwig, or another Suzuki coupling).

This strategy, known as diversity-oriented synthesis, is highly efficient for populating chemical space around the quinoline core. The resulting libraries of structurally diverse compounds can then be screened against various biological targets, accelerating the discovery of new lead compounds for drug development. researchgate.net The ease of execution and the potential for chemical diversity make methods utilizing such dihalogenated precursors highly valuable for creating libraries of pharmacologically relevant molecules. researchgate.net

| Reaction at C-6 (Iodo) | Reaction at C-4 (Bromo) | Resulting Structure |

| Suzuki Coupling (Aryl Boronic Acid) | Sonogashira Coupling (Terminal Alkyne) | 4-Alkynyl-6-aryl-quinoline |

| Suzuki Coupling (Aryl Boronic Acid) | Buchwald-Hartwig Amination (Amine) | 4-Amino-6-aryl-quinoline |

| Sonogashira Coupling (Terminal Alkyne) | Suzuki Coupling (Heteroaryl Boronic Acid) | 4-Heteroaryl-6-alkynyl-quinoline |

This systematic approach to functionalization makes this compound a powerful tool for expanding the chemical diversity of quinoline-based compounds in medicinal chemistry research.

Theoretical and Computational Investigations of Halogenated Quinoline Systems

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics, from electronic structure to reactivity.

Applications of Density Functional Theory (DFT) in Understanding Reaction Pathways and Molecular Properties of Halogenated Quinolines

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and reactivity of halogenated quinolines. mdpi.com DFT calculations can effectively model electron density maps to identify electrophilic and nucleophilic sites within a molecule. This information is crucial for predicting the regioselectivity of chemical reactions, such as Suzuki-Miyaura coupling. For instance, in a polyhalogenated quinoline (B57606), DFT can help determine which halogen is more susceptible to substitution by analyzing bond dissociation energies and the steric hindrance around each potential reaction site.

Furthermore, DFT is employed to elucidate the electronic properties that influence the stability and reactivity of these compounds. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the electron-donating and accepting capabilities of the molecule. mdpi.com For example, studies on halogenated quinoline derivatives have shown that the introduction of different halogens can shift the spin-transition temperature in metal complexes, an effect attributed to the varying electron-withdrawing nature of the halogens, which can be quantified by DFT calculations. mdpi.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller energy gap generally implies higher reactivity. acs.org

Table 1: Representative DFT-Calculated Properties for Halogenated Quinolines

| Property | Description | Application in Halogenated Quinolines |

| Electron Density Distribution | Describes the probability of finding an electron in a specific region of the molecule. | Predicts sites for electrophilic and nucleophilic attack, guiding synthesis. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. acs.org |

| Bond Dissociation Energies | The energy required to break a specific chemical bond. | Predicts the relative reactivity of different carbon-halogen bonds in substitution reactions. |

| Natural Population Analysis (NPA) | A method to calculate the atomic charges and electron distribution within a molecule. | Reveals the electron-withdrawing or donating effects of substituents. researchgate.net |

Computational Studies on Molecular Conformation and Stability of Substituted Quinoline Derivatives

For example, in the study of N-(halophenyl)-1-(quinoline-2-yl)methanimine derivatives, computational analysis revealed that the azomethine functional group is coplanar with both the quinoline and phenyl rings. acs.org This planarity can have significant implications for the molecule's electronic properties and its ability to interact with biological targets. Furthermore, computational studies can quantify the influence of the solvent on molecular stability, showing, for instance, that an aqueous environment can enhance the stability and reduce the reactivity of certain halogenated quinolines. acs.org

In Silico Modeling for Structure-Property Relationships in Quinoline Derivatives

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules, thereby establishing structure-property relationships. A prominent method in this area is the Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comresearchgate.net These models generate 3D contour maps that visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity. mdpi.com By analyzing these maps, chemists can gain insights into the key structural features that influence a particular property and rationally design new derivatives with enhanced characteristics. mdpi.com For instance, QSAR studies on quinoline derivatives as c-MET inhibitors revealed that mass, electronegativity, and partial charges are important factors affecting their inhibitory activity. nih.gov

Computational Prediction of Spectroscopic Properties to Aid Structural Characterization

Computational chemistry plays a crucial role in the interpretation and prediction of spectroscopic data, which is fundamental for the structural elucidation of newly synthesized compounds. DFT and its time-dependent extension (TD-DFT) are frequently used to calculate various spectroscopic parameters. bohrium.com

For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for quinoline derivatives have shown good correlation with experimental spectra, aiding in the correct assignment of signals, especially for complex structures. mdpi.com Similarly, calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) and Raman spectra to confirm the presence of specific functional groups. mdpi.com

In the realm of electronic spectroscopy, TD-DFT calculations can predict the UV-Vis absorption spectra of halogenated quinolines. bohrium.com These calculations help in assigning the electronic transitions observed in the experimental spectra and understanding how different substituents affect the absorption wavelengths. The combination of experimental spectroscopy and computational predictions provides a powerful and synergistic approach for the unambiguous characterization of novel halogenated quinoline systems. mdpi.comcnr.it

Table 2: Computationally Predicted Spectroscopic Data for Quinoline Derivatives

| Spectroscopic Technique | Predicted Parameters | Computational Method | Relevance to Structural Characterization |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts | DFT (e.g., GIAO method) | Aids in the assignment of complex spectra and confirms molecular structure. mdpi.com |

| IR/Raman Spectroscopy | Vibrational frequencies and intensities | DFT | Helps to identify functional groups and confirm the overall structure. mdpi.com |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | TD-DFT | Assists in the interpretation of absorption bands and understanding electronic structure. bohrium.com |

| Photoemission Spectroscopy | Ionization potentials (core and valence levels) | DFT, OVGF | Provides detailed information about the electronic structure and bonding. cnr.it |

Future Perspectives and Emerging Research Avenues for 4 Bromo 6 Iodoquinoline

Development of Novel, Efficient, and Sustainable Synthetic Methodologies

While classical methods for the synthesis of halo-quinolines exist, the future of organic synthesis demands a shift towards greater efficiency, sustainability, and atom economy. Research into the synthesis of 4-bromo-6-iodoquinoline and its analogs is expected to evolve in several key directions:

Advanced Cross-Coupling Strategies: The synthesis of dihalogenated quinolines often involves multi-step sequences. Future methodologies will likely focus on consolidating these steps. The development of novel palladium, copper, or nickel catalyst systems with tailored ligands will be crucial for achieving high yields and selectivity in the halogenation and subsequent functionalization steps. Research into C-H activation/halogenation could provide more direct routes to this compound, bypassing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to higher throughput, improved purity, and a reduction in solvent usage.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, represent a significant step towards sustainable chemistry. smolecule.com Exploring mechanochemical routes for the synthesis and derivatization of this compound could drastically reduce the environmental footprint by minimizing solvent waste and, in some cases, enabling reactions that are inefficient in solution. smolecule.com

Expanding the Scope of Regioselective Functionalization and Cascade Reactions

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents. The C-I bond is generally more reactive than the C-Br bond in transition-metal-catalyzed cross-coupling reactions. This allows for a programmed, stepwise approach to molecular elaboration.

Future research will focus on expanding the toolbox of reactions that can exploit this reactivity difference. While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are established methods, the exploration of less common or newly discovered coupling reactions will broaden the range of functional groups that can be introduced.

A significant emerging avenue is the development of cascade reactions . These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer remarkable efficiency. For this compound, this could involve a one-pot sequence where the iodine at C6 is first selectively coupled, followed by a change in catalyst or conditions to trigger a second coupling at the C4 bromine.

Table 1: Regioselective Cross-Coupling Potential of this compound

| Position | Halogen | Relative Reactivity | Potential Coupling Partners (Reaction Type) |

| C6 | Iodine | Higher | Boronic acids/esters (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig), Organostannanes (Stille) |

| C4 | Bromine | Lower | Boronic acids/esters (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig), Organostannanes (Stille) |

This differential reactivity allows for the synthesis of complex, non-symmetrical quinoline (B57606) derivatives that would be difficult to access through other means.

Leveraging Advanced Computational Design for Targeted Synthesis and Derivatization

Modern chemical research increasingly integrates computational chemistry to accelerate discovery and rationalize experimental outcomes. For this compound, computational tools can be instrumental in several areas:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can model the electronic structure of the molecule and predict the activation barriers for various cross-coupling reactions at the C4 and C6 positions. This can help in the rational selection of catalysts, ligands, and reaction conditions to achieve desired regioselectivity, saving significant experimental time and resources.

Designing Novel Derivatives: By modeling the properties of virtual compounds, researchers can design novel derivatives of this compound with specific electronic, optical, or binding characteristics. For instance, computational screening can identify substituents that would tune the emission wavelength of a potential OLED material or enhance the binding affinity of a ligand for a specific metal catalyst.

Elucidating Reaction Mechanisms: Understanding the precise mechanism of a catalytic cycle is key to optimizing it. Computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and provide insights into the role of the catalyst and ligands, paving the way for the design of more efficient catalytic systems for the functionalization of this compound.

Exploration of this compound in the Synthesis of Materials Science and Other Non-Medicinal Applications

While quinoline derivatives are prominent in medicinal chemistry, the unique electronic properties and rigid structure of the quinoline core also make it an attractive scaffold for materials science. ambeed.com The ability to selectively functionalize this compound at two distinct positions makes it a particularly valuable building block for creating precisely defined functional materials. bldpharm.com

Emerging research is likely to explore its use in:

Organic Electronics: Quinoline-based molecules are being investigated for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). bldpharm.com this compound can serve as a core unit or an intermediate in the synthesis of larger conjugated systems where different functional groups, introduced at the C4 and C6 positions, can be used to tune the HOMO/LUMO energy levels, charge transport properties, and solid-state packing.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures. The defined geometry and reactive handles of this compound make it a potential monomer for the synthesis of novel COFs. bldpharm.com By reacting it with complementary multi-topic linkers, researchers could create highly ordered, porous materials with potential applications in gas storage, separation, and heterogeneous catalysis.

Specialized Ligands: The nitrogen atom in the quinoline ring, combined with functional groups that can be installed at the C4 and C6 positions, makes these structures interesting candidates for use as ligands in coordination chemistry and catalysis. The resulting metal complexes could have novel catalytic, photophysical, or magnetic properties.

Table 2: Potential Non-Medicinal Applications of this compound Derivatives

| Application Area | Role of this compound | Desired Properties of Derivatives |

| Organic Electronics (OLEDs, OPVs) | Core building block for conjugated materials bldpharm.com | Tunable energy levels (HOMO/LUMO), high charge mobility, photostability. |

| Covalent Organic Frameworks (COFs) | Dihalogenated monomer for polymerization bldpharm.com | Rigid structure, defined reaction vectors, porosity, thermal stability. |

| Catalysis | Precursor to specialized ligands ambeed.com | Strong coordination to metal centers, tunable steric and electronic properties. |

| Optical Materials | Scaffold for chromophores and fluorophores bldpharm.com | High quantum yield, specific absorption/emission wavelengths, chemical stability. |

The continued exploration of this compound is set to provide a rich platform for innovation, bridging synthetic methodology with materials science and computational design to unlock new and valuable chemical entities.

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-6-iodoquinoline with high purity?

Synthesis typically involves halogenation of quinoline derivatives. Key steps include:

- Substrate selection : Pre-functionalized quinoline cores (e.g., 6-iodoquinoline) to avoid competing substitution reactions.

- Reaction conditions : Use of CuI or Pd catalysts for bromination at the 4-position, with temperature control (80–120°C) to minimize byproducts .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product. Purity should be confirmed via HPLC (>95%) and ¹H/¹³C NMR (absence of residual solvent or halide peaks) .

Q. How can researchers safely handle this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of volatile intermediates.

- Waste disposal : Halogenated waste must be segregated and treated by licensed facilities to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns at δ 7.5–9.0 ppm). ¹³C NMR identifies halogenated carbons (C-Br: ~100–110 ppm; C-I: ~140–160 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₉H₅BrIN: expected [M+H]⁺ = 322.85).

- X-ray crystallography : For unambiguous structural confirmation (SHELXL refinement recommended) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity patterns of this compound in cross-coupling reactions?

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, iodine at C6 may activate C4 for Suzuki-Miyaura coupling due to electron-withdrawing effects.

- Transition-state analysis : Simulate Pd-catalyzed coupling barriers to optimize ligand selection (e.g., biphenylphosphines for steric control) .

- Validation : Compare computed reaction pathways with experimental yields and selectivity data .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in halogen exchange reactions)?

- Hypothesis testing : If competing SNAr (nucleophilic aromatic substitution) occurs, vary solvents (polar aprotic vs. protic) and monitor kinetics via in-situ IR.

- Isotopic labeling : Use ⁸¹Br/¹²⁷I isotopes to track halogen migration during side reactions.

- Multivariate analysis : Apply design-of-experiment (DoE) frameworks to identify critical factors (e.g., temperature, catalyst loading) contributing to byproduct formation .

Q. How can this compound serve as a scaffold for designing kinase inhibitors?

- Structure-activity relationship (SAR) : Introduce substituents (e.g., sulfonamides at C2) to enhance binding to ATP pockets.

- Crystallographic studies : Co-crystallize derivatives with target kinases (e.g., EGFR) using SHELXD/SHELXE for phase determination .

- Biological assays : Pair synthetic modifications with enzymatic inhibition (IC₅₀) and cytotoxicity profiling (MTT assays) .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?

- Scale-up risks : Exothermic bromination requires controlled addition (syringe pumps) and jacketed reactors for temperature stability.

- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce metal leaching and costs .

- Process analytics : Implement PAT (process analytical technology) tools like ReactIR for real-time monitoring .

Q. What are the limitations of using this compound in photophysical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.